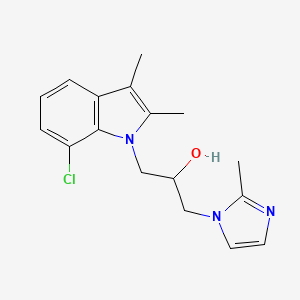
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C17H20ClN3O and its molecular weight is 317.82. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(2-methyl-1H-imidazol-1-yl)propan-2-ol is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is C16H18ClN3O, with a molecular weight of 305.79 g/mol. The structure includes an indole moiety and an imidazole ring, which are known for their pharmacological significance.
Antifungal Activity
Recent studies have shown that derivatives of indole and imidazole possess significant antifungal properties. The compound has been evaluated for its activity against various strains of Candida albicans.
Minimum Inhibitory Concentration (MIC) Results:
The compound demonstrated comparable efficacy to fluconazole, a standard antifungal treatment, indicating its potential as a therapeutic agent.
Cytotoxicity Studies
Cytotoxic effects were assessed using human fetal lung fibroblast (MRC-5) cells. The results showed that the cytotoxicity of the compound was significantly lower than that of traditional antifungals like ketoconazole, suggesting a favorable safety profile.
Cytotoxicity Results:
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Indole and Imidazole Moieties : Both rings contribute to the binding affinity and selectivity towards fungal enzymes.
- Chlorine Substitution : The presence of chlorine at position 7 enhances antifungal potency.
- Dimethyl Substitution : The methyl groups at positions 2 and 3 on the indole ring are crucial for maintaining activity while minimizing toxicity.
Case Studies
A notable study involved synthesizing various derivatives of the compound to evaluate their biological activities systematically. The results indicated that modifications to the imidazole ring significantly impacted antifungal efficacy and cytotoxicity profiles.
In particular, the introduction of different substituents on the imidazole ring led to variations in MIC values against C. albicans, highlighting the importance of structural optimization in drug design.
Molecular Modeling Studies
Molecular docking studies have been conducted to predict the binding interactions between the compound and target enzymes involved in fungal cell wall synthesis. These studies suggest that the compound binds effectively to CYP51, an enzyme crucial for ergosterol biosynthesis in fungi, which is a common target for antifungal agents.
Eigenschaften
IUPAC Name |
1-(7-chloro-2,3-dimethylindol-1-yl)-3-(2-methylimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-11-12(2)21(17-15(11)5-4-6-16(17)18)10-14(22)9-20-8-7-19-13(20)3/h4-8,14,22H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKAOEXRKLOEBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=CC=C2Cl)CC(CN3C=CN=C3C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














